molecular formula C10H18O3 B13620948 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid

Cat. No.: B13620948
M. Wt: 186.25 g/mol
InChI Key: YSQRWNOJOWALRN-UHFFFAOYSA-N
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Description

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a methylpropanoic acid moiety. One common method involves the use of a Grignard reagent to form the hydroxycyclohexyl intermediate, which is then reacted with methylpropanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives or hydrocarbons.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methylpropanoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroxycyclohexyl)acetic acid
  • 2-(1-Hydroxycyclohexyl)propanoic acid
  • 2-(1-Hydroxycyclohexyl)butanoic acid

Uniqueness

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid, a carboxylic acid with the molecular formula C11H18O3, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a cyclohexyl group attached to a hydroxy group and a branched propanoic acid moiety, which contribute to its potential therapeutic applications, particularly in anti-inflammatory and analgesic domains.

Chemical Structure and Properties

  • Molecular Formula : C11H18O3
  • Structural Characteristics :
    • Hydroxy group (-OH)
    • Cyclohexyl group
    • Branched propanoic acid moiety

The unique structure of this compound allows it to interact with various biological targets, influencing its pharmacological profile.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It modulates biological pathways involved in pain perception and inflammation, making it a candidate for therapeutic applications in managing conditions characterized by excessive inflammation. Studies have shown that the compound interacts with enzymes involved in inflammatory pathways, suggesting mechanisms that could lead to reduced inflammation and pain relief.

Analgesic Properties

The compound's analgesic effects are attributed to its ability to inhibit specific biological targets associated with pain signaling. This includes interactions with receptors and enzymes that play critical roles in nociceptive pathways. The analgesic potential has been explored in various preclinical models, demonstrating efficacy comparable to established analgesics.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound may act through:

  • Inhibition of Pro-inflammatory Cytokines : Reducing levels of cytokines such as TNF-alpha and IL-6.
  • Modulation of Pain Pathways : Interacting with pain receptors (e.g., TRPV1) to alter pain perception.
  • Influence on Lipid Metabolism : Potentially affecting pathways involved in lipid synthesis and metabolism, which are crucial for inflammatory responses .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure CharacteristicsUnique Features
2-Hydroxy-2-methylpropanoic acidHydroxyl group and branched propanoic acidKnown as a metabolic intermediate
2-(4-Hydroxyphenyl)propanoic acidAromatic ring instead of cyclohexylExhibits strong anti-inflammatory properties
3-Hydroxybutanoic acidShorter carbon chain with hydroxyl groupImportant in metabolic processes
3-(Cyclohexyl)propanoic acidCyclohexyl group attached directly to propanoic acidPotentially useful in drug design due to lipophilicity

This table highlights how structural variations can influence the biological activities and therapeutic potentials of these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Anti-inflammatory Effects : In vitro studies demonstrated that treatment with the compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cell lines, suggesting a robust anti-inflammatory mechanism.
  • Analgesic Efficacy Assessment : Preclinical trials using animal models indicated that administration of the compound resulted in decreased pain responses comparable to traditional analgesics like ibuprofen.
  • Pharmacokinetic Studies : Research into the pharmacokinetics revealed favorable absorption characteristics and metabolic stability, supporting its potential for clinical use .

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H18O3/c1-9(2,8(11)12)10(13)6-4-3-5-7-10/h13H,3-7H2,1-2H3,(H,11,12)

InChI Key

YSQRWNOJOWALRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)C1(CCCCC1)O

Origin of Product

United States

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